molecular formula C16H22O4 B12557743 2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate CAS No. 190516-30-4

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate

Katalognummer: B12557743
CAS-Nummer: 190516-30-4
Molekulargewicht: 278.34 g/mol
InChI-Schlüssel: GHHQWHUASGAEOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate is an organic compound with the molecular formula C16H22O4 It is an ester derived from benzoic acid and is known for its unique chemical structure, which includes a 3-methoxybenzoate moiety and a 2,2,4-trimethyl-3-oxopentyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2,2,4-trimethyl-3-oxopentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. The product is typically purified through distillation or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid and 2,2,4-trimethyl-3-oxopentanoic acid.

    Reduction: Formation of 2,2,4-trimethyl-3-oxopentanol and 3-methoxybenzyl alcohol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.

Wirkmechanismus

The mechanism of action of 2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,4-Trimethyl-3-oxopentyl benzoate
  • 2,2,4-Trimethyl-3-oxopentyl 4-methoxybenzoate
  • 2,2,4-Trimethyl-3-oxopentyl 2-methoxybenzoate

Uniqueness

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate is unique due to the presence of the 3-methoxybenzoate moiety, which imparts specific chemical and physical properties

Eigenschaften

CAS-Nummer

190516-30-4

Molekularformel

C16H22O4

Molekulargewicht

278.34 g/mol

IUPAC-Name

(2,2,4-trimethyl-3-oxopentyl) 3-methoxybenzoate

InChI

InChI=1S/C16H22O4/c1-11(2)14(17)16(3,4)10-20-15(18)12-7-6-8-13(9-12)19-5/h6-9,11H,10H2,1-5H3

InChI-Schlüssel

GHHQWHUASGAEOL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C(C)(C)COC(=O)C1=CC(=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.